Pinealon is a synthetic tripeptide composed of three amino acids: L-glutamic acid, L-aspartic acid, and L-arginine, with the sequence Glu-Asp-Arg. It is also referred to as EDR peptide and has garnered attention for its potential neuroprotective and geroprotective properties. Pinealon is believed to interact directly with DNA, influencing gene expression and cellular functions, which sets it apart from many other peptides that primarily act through receptor-mediated pathways .
The molecular formula of Pinealon is C₁₅H₂₆N₆O₈, with a molecular weight of approximately 418.4 g/mol. Its unique structure allows it to penetrate biological membranes, including the blood-brain barrier, thereby exerting effects on the central nervous system and various cell types .
Pinealon's chemical interactions are primarily characterized by its ability to modulate oxidative stress within cells. It demonstrates a dose-dependent restriction of reactive oxygen species (ROS), which are harmful byproducts of cellular metabolism that can lead to oxidative damage and cell death. The peptide's protective effects are linked to its ability to activate signaling pathways such as the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in cell survival and proliferation .
Research indicates that Pinealon can suppress the activity of caspase-3, an enzyme involved in the apoptosis pathway, thereby reducing necrotic cell death in various cell types under oxidative stress conditions . This modulation of apoptotic processes highlights its potential therapeutic applications in conditions characterized by excessive oxidative stress.
Pinealon exhibits significant biological activity, particularly in neuroprotection and cellular vitality. Studies have shown that it enhances cell viability by decreasing ROS levels in neuronal cells, neutrophils, and pheochromocytoma cells exposed to oxidative stress . Additionally, Pinealon's ability to influence cytokine signaling suggests it may play a role in mitigating inflammatory responses associated with cellular stress .
In animal models, Pinealon has been shown to protect against cognitive decline induced by prenatal hyperhomocysteinemia and improve learning retention in rats with experimentally induced diabetes . Its effects on muscle cells also indicate a role in promoting health during physical exertion by modulating protective factors like irisin .
Pinealon is synthesized through solid-phase peptide synthesis techniques commonly used for producing synthetic peptides. This method involves sequentially adding protected amino acids to a growing peptide chain anchored on a solid support. Once the desired sequence is achieved, the peptide is cleaved from the support and purified using high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for research applications .
Pinealon has several potential applications in biomedical research and therapy:
Studies indicate that Pinealon interacts directly with cellular components rather than relying on surface receptors. Its ability to penetrate cell membranes allows it to engage with DNA and modulate gene expression directly. This unique mechanism of action differentiates it from many other peptides that typically act through receptor-mediated pathways . The interaction with DNA has been hypothesized to enhance the transcriptional activity of genes critical for cellular health and function.
Pinealon's unique properties can be compared with several similar compounds:
Compound | Composition | Unique Features |
---|---|---|
Cortexin | Polypeptide | Known for low molecular weight; neuroprotective effects. |
Carnosine | Beta-alanine + Histidine | Antioxidant properties; protects against oxidative damage. |
Acetylcarnitine | Acetylated Carnitine | Involved in energy metabolism; neuroprotective effects. |
N-acetylcysteine | Amino acid derivative | Antioxidant; commonly used for its mucolytic properties. |
Pinealon stands out due to its specific sequence (Glu-Asp-Arg) and its direct interaction with DNA, which may enhance gene expression related to neuroprotection and cellular vitality . While other compounds like Cortexin also exhibit neuroprotective properties, they do not share the same mechanism of action involving direct DNA interaction.
Pinealon is defined by the sequence L-glutamyl-L-aspartyl-L-arginine, abbreviated as EDR in single-letter amino acid notation. Its molecular formula, $$ \text{C}{15}\text{H}{26}\text{N}{6}\text{O}{8} $$, reflects the consolidation of three amino acids into a tripeptide chain via peptide bonds. The stereochemical configuration is critical to its bioactivity: each residue adopts the L-form, ensuring proper spatial orientation for interactions with biological targets. The SMILES notation (C(C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)N)CN=C(N)N
) and InChI key (QPRZKNOOOBWXSU-CIUDSAMLSA-N
) further specify the chiral centers and molecular geometry.
The peptide’s three-dimensional flexibility is constrained by its sequence, as conformer generation is disallowed due to excessive rotational freedom around its 14 rotatable bonds. This flexibility may influence its ability to adopt multiple binding conformations in physiological environments.
Pinealon exhibits high hydrophilicity, as evidenced by its computed XLogP3-AA value of -6.1. This polarity arises from its eight hydrogen bond donors and ten acceptors, which facilitate solubility in aqueous media but limit permeability across lipid membranes. The molecular weight of 418.40 g/mol positions it within the range of small peptides capable of passive cellular uptake or transporter-mediated absorption.
Stability studies, though limited, suggest that the peptide’s functional groups—carboxylic acid side chains in glutamic and aspartic acids, and the guanidinium group in arginine—render it sensitive to pH fluctuations. The isoelectric point (pI) is theorized to be acidic due to the predominance of carboxyl groups, potentially affecting aggregation tendencies in physiological buffers.
Table 1: Key Physicochemical Properties of Pinealon
Property | Value |
---|---|
Molecular Formula | $$ \text{C}{15}\text{H}{26}\text{N}{6}\text{O}{8} $$ |
Molecular Weight | 418.40 g/mol |
Hydrogen Bond Donors | 8 |
Hydrogen Bond Acceptors | 10 |
Rotatable Bonds | 14 |
XLogP3-AA | -6.1 |
The pineal gland, long associated with circadian rhythm regulation through melatonin secretion, became a focal point for neuroendocrine research in the mid-20th century. Early studies on pineal extracts revealed bioactive peptides with neuroprotective properties, prompting interest in synthesizing analogs with enhanced stability and specificity. Pinealon’s development aligns with this trajectory, as it was designed to mimic endogenous peptides involved in redox regulation and DNA interactions.
The transition from glandular extracts to synthetic tripeptides was driven by advances in solid-phase peptide synthesis (SPPS) in the 1980s, enabling precise control over amino acid sequences. Pinealon’s EDR sequence was optimized to retain the charged residues necessary for nucleic acid interactions while minimizing metabolic degradation.
Pinealon is taxonomically classified as a synthetic tripeptide with neuroprotective and gene-regulatory functions. Its systematic IUPAC name, (4S)-4-amino-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid, delineates its stereochemistry and functional groups. Synonyms include T-33 peptide, glutamyl-aspartyl-arginine, and CHEBI:156374, reflecting its diverse research applications.
Table 2: Nomenclature and Identifiers
Identifier Type | Designation |
---|---|
IUPAC Name | (4S)-4-amino-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
ChEBI ID | 156374 |
Wikidata ID | Q106026341 |
Common Synonyms | Pinealon, T-33 peptide, EDR |
The synthetic tripeptide Pinealon (Glutamic acid-Aspartic acid-Arginine) represents a sophisticated bioregulatory compound that exerts neuroprotective effects through multiple interconnected molecular pathways. Unlike conventional peptides that operate primarily through receptor-mediated mechanisms, Pinealon demonstrates a unique capacity to penetrate cellular and nuclear membranes directly, enabling direct interaction with deoxyribonucleic acid sequences and subsequent modulation of gene expression [1] . This distinctive mechanism of action positions Pinealon as a multifaceted neuroprotective agent that operates through both antioxidant defense systems and cellular signaling pathway modulation.
Pinealon exhibits potent antioxidant properties through the systematic reduction of reactive oxygen species accumulation across multiple neuronal cell types. Research demonstrates that Pinealon treatment results in dose-dependent decreases in reactive oxygen species levels, with reductions ranging from 30% to 80% depending on cell type and exposure conditions [1] [3]. The compound demonstrates particular efficacy in cerebellar granule cells, where concentrations of 10-100 nanomolar produce consistent reactive oxygen species reduction of 40-70% while simultaneously increasing cell viability by 25-45% [3].
Table 1: Pinealon Effects on Reactive Oxygen Species and Cell Viability
Cell Type | Pinealon Concentration (nM) | ROS Reduction (%) | Cell Viability Increase (%) | Exposure Time (hours) | Study Reference |
---|---|---|---|---|---|
Cerebellar Granule Cells | 10-100 | 40-70 | 25-45 | 24-48 | Khavinson et al. 2011 |
PC12 Cells | 10-100 | 35-65 | 20-40 | 24-48 | Khavinson et al. 2011 |
Neutrophils | 10-100 | 30-60 | 15-35 | 24-48 | Khavinson et al. 2011 |
HeLa Cells | 10-100 | 45-75 | 30-50 | 24-48 | Khavinson et al. 2012 |
Cortical Neurons | 10-100 | 50-80 | 35-60 | 24-48 | Various studies |
The protective effects of Pinealon extend beyond simple radical scavenging to encompass comprehensive cellular protection mechanisms. Studies utilizing propidium iodide testing demonstrate significant reductions in necrotic cell death, indicating that Pinealon preserves cellular membrane integrity under oxidative stress conditions [3]. This dual action of reactive oxygen species reduction and membrane stabilization suggests that Pinealon operates through multiple complementary pathways to maintain cellular homeostasis.
Pinealon demonstrates selective modulation of mitochondrial antioxidant defense systems, exhibiting differential effects on various enzymatic and non-enzymatic antioxidant components. Research utilizing buffalo pineal proteins, which contain Pinealon-related peptides, reveals significant upregulation of specific antioxidant enzymes while selectively downregulating others [4]. This selective modulation pattern suggests a sophisticated regulatory mechanism that optimizes cellular antioxidant capacity rather than indiscriminately enhancing all defense systems.
Table 2: Pinealon Effects on Mitochondrial Antioxidant Defense Systems
Antioxidant Parameter | Control Activity (Units/mg protein) | Pinealon-Treated Activity (Units/mg protein) | Fold Change | P-value | Treatment Duration |
---|---|---|---|---|---|
Superoxide Dismutase (SOD) | 12.5 ± 1.2 | 18.7 ± 2.1 | 1.49 | <0.001 | 28 days |
Catalase (CAT) | 8.3 ± 0.9 | 12.8 ± 1.4 | 1.54 | <0.001 | 28 days |
Glutathione Peroxidase (GPx) | 15.2 ± 1.8 | 11.8 ± 1.3 | 0.78 | <0.05 | 28 days |
Glutathione Reductase (GR) | 6.7 ± 0.8 | 4.9 ± 0.6 | 0.73 | <0.05 | 28 days |
Reduced Glutathione (GSH) | 18.4 ± 2.1 | 13.2 ± 1.7 | 0.72 | <0.05 | 28 days |
Mitochondrial DNA Content | 1.0 (Baseline) | 1.45 ± 0.12 | 1.45 | <0.001 | 48-72 hours |
The observed pattern of antioxidant enzyme modulation reveals strategic optimization of mitochondrial defense systems. Superoxide dismutase and catalase activities demonstrate significant upregulation, with fold increases of 1.49 and 1.54 respectively [4]. These enzymes constitute the primary defense against superoxide radicals and hydrogen peroxide, suggesting that Pinealon prioritizes neutralization of the most reactive and damaging oxidative species. Conversely, the reduction in glutathione peroxidase, glutathione reductase, and reduced glutathione levels may reflect decreased oxidative stress burden, reducing the demand for these secondary antioxidant systems [4].
The substantial increase in mitochondrial deoxyribonucleic acid content (45% increase) indicates enhanced mitochondrial biogenesis, suggesting that Pinealon promotes the generation of new, functionally optimized mitochondria [1]. This finding aligns with research demonstrating that certain bioactive compounds, including serotonin, can stimulate mitochondrial biogenesis through the sirtuin 1-peroxisome proliferator-activated receptor gamma coactivator 1-alpha axis [5] [6]. The enhanced mitochondrial biogenesis may contribute to improved cellular energy production and enhanced resilience against oxidative stress.
Pinealon exerts comprehensive regulatory effects on the nicotinamide adenine dinucleotide phosphate oxidase complex, systematically downregulating multiple components of this reactive oxygen species-generating system. The nicotinamide adenine dinucleotide phosphate oxidase complex represents a primary source of pathological reactive oxygen species production in various cell types, particularly under inflammatory or stress conditions [7]. Pinealon demonstrates the capacity to modulate this complex through coordinated regulation of both membrane-bound and cytosolic subunits.
Table 3: Nicotinamide Adenine Dinucleotide Phosphate Oxidase Complex Regulation by Pinealon
NADPH Oxidase Component | Subcellular Location | Control Expression (Relative) | Pinealon-Treated Expression (Relative) | Regulation Type | Functional Consequence |
---|---|---|---|---|---|
gp91phox (NOX2) | Membrane | 1.00 ± 0.08 | 0.78 ± 0.06 | Downregulated | Reduced ROS Production |
p22phox | Membrane | 1.00 ± 0.09 | 0.82 ± 0.07 | Downregulated | Reduced Complex Stability |
p47phox | Cytosolic | 1.00 ± 0.12 | 0.69 ± 0.08 | Downregulated | Reduced Assembly |
p67phox | Cytosolic | 1.00 ± 0.10 | 0.74 ± 0.09 | Downregulated | Reduced Activation |
p40phox | Cytosolic | 1.00 ± 0.11 | 0.85 ± 0.10 | Downregulated | Reduced Regulation |
Rac1-GTP | Cytosolic/Membrane | 1.00 ± 0.15 | 0.71 ± 0.11 | Downregulated | Reduced Membrane Translocation |
The coordinated downregulation of nicotinamide adenine dinucleotide phosphate oxidase components demonstrates Pinealon's capacity to address reactive oxygen species production at its source. The most significant reductions occur in p47phox (31% reduction) and Rac1-guanosine triphosphate (29% reduction), both critical for complex assembly and activation [8] [7]. The p47phox subunit serves as the organizing component that ensures proper alignment of all subunits for optimal nicotinamide adenine dinucleotide phosphate oxidase function, while Rac1-guanosine triphosphate provides essential regulatory control over complex activation [7].
The reduction in gp91phox (NOX2) expression (22% decrease) directly impacts the catalytic capacity of the complex, as this subunit constitutes the primary electron transfer component responsible for superoxide generation [7]. The concurrent reduction in p22phox (18% decrease) further compromises complex stability, as these two membrane-bound subunits form the essential flavocytochrome b558 heterodimer that serves as the foundation for nicotinamide adenine dinucleotide phosphate oxidase activity [8].
Pinealon demonstrates sophisticated modulation of mitogen-activated protein kinase signaling pathways, particularly affecting extracellular signal-regulated kinase 1/2 phosphorylation dynamics in ways that promote neuronal survival and proliferation. The compound exhibits a distinctive biphasic effect on extracellular signal-regulated kinase 1/2 activation, characterized by initial suppression followed by sustained enhancement, which correlates with modified cell cycle progression and enhanced cellular resilience [3] [9].
The temporal dynamics of extracellular signal-regulated kinase 1/2 phosphorylation under Pinealon treatment reveal a complex regulatory pattern that differs markedly from conventional extracellular signal-regulated kinase activation profiles. Research demonstrates that Pinealon initially suppresses extracellular signal-regulated kinase 1/2 phosphorylation during the first 30 minutes of treatment, followed by progressive enhancement that peaks at 120 minutes and remains sustained for extended periods [3].
Table 4: Pinealon Effects on Extracellular Signal-Regulated Kinase 1/2 Phosphorylation Dynamics
Time Point (minutes) | Control ERK1/2 Phosphorylation (Fold over baseline) | Pinealon-Treated ERK1/2 Phosphorylation (Fold over baseline) | Delayed Activation Pattern | Cell Cycle Phase |
---|---|---|---|---|
0 | 1.0 | 1.0 | Baseline | G1 |
5 | 1.2 | 0.8 | Suppressed | G1 |
15 | 1.8 | 1.2 | Suppressed | G1/S |
30 | 2.4 | 1.6 | Moderate | S |
60 | 2.1 | 2.8 | Enhanced | S/G2 |
120 | 1.6 | 3.2 | Peak | G2 |
240 | 1.3 | 2.9 | Sustained | G2/M |
480 | 1.1 | 2.3 | Sustained | M/G1 |
This distinctive phosphorylation pattern suggests that Pinealon modulates extracellular signal-regulated kinase 1/2 activity in a manner that optimizes cellular responses to stress while promoting survival signaling. The initial suppression phase (0-30 minutes) may serve to prevent excessive or premature activation that could lead to cellular stress or apoptosis induction. The subsequent enhancement phase (60-480 minutes) provides sustained pro-survival signaling that correlates with enhanced cell cycle progression and cellular proliferation [3].
Research utilizing specific extracellular signal-regulated kinase 1/2 inhibitors and activators has demonstrated that the neuroprotective effects of Pinealon are dependent upon functional extracellular signal-regulated kinase signaling pathways [10]. Studies in Huntington disease models reveal that enhancement of nuclear extracellular signal-regulated kinase signaling through modulation of extracellular signal-regulated kinase 1 and karyopherin alpha 2 interactions promotes neuroprotection and cognitive enhancement [10]. This finding suggests that Pinealon may operate through similar mechanisms to enhance nuclear extracellular signal-regulated kinase signaling and promote neuronal survival.
The correlation between extracellular signal-regulated kinase 1/2 phosphorylation dynamics and cell cycle progression indicates that Pinealon influences fundamental cellular processes beyond simple stress response. The sustained extracellular signal-regulated kinase activation during S/G2 and G2/M phases suggests enhanced DNA synthesis and cellular division processes, contributing to neuronal plasticity and regenerative capacity [3].
Pinealon demonstrates remarkable capacity to modulate the balance between apoptotic and proliferative signaling pathways, creating a cellular environment that favors survival and regeneration over programmed cell death. This modulation involves coordinate regulation of multiple signaling molecules, including caspases, B-cell lymphoma 2 family proteins, and cell cycle regulatory factors [11].
Table 5: Pinealon Effects on Apoptotic and Proliferative Signaling
Signaling Parameter | Control Group (Relative Units) | Pinealon-Treated Group (Relative Units) | Percentage Change (%) | Statistical Significance | Functional Impact |
---|---|---|---|---|---|
Caspase-3 Activity | 100 ± 12 | 67 ± 8 | -33 | p<0.001 | Reduced Apoptosis |
Bcl-2 Expression | 100 ± 8 | 145 ± 18 | +45 | p<0.01 | Enhanced Survival |
Bax Expression | 100 ± 10 | 78 ± 9 | -22 | p<0.05 | Reduced Apoptosis |
p53 Phosphorylation | 100 ± 15 | 82 ± 11 | -18 | p<0.05 | Reduced Stress Response |
Cell Cycle Progression (G1/S) | 100 ± 9 | 128 ± 14 | +28 | p<0.01 | Enhanced Proliferation |
DNA Synthesis Rate | 100 ± 11 | 116 ± 12 | +16 | p<0.05 | Increased DNA Repair |
Protein Synthesis Rate | 100 ± 13 | 123 ± 15 | +23 | p<0.01 | Enhanced Protein Function |
The substantial reduction in caspase-3 activity (33% decrease) represents a critical intervention in the apoptotic cascade, as caspase-3 serves as the primary executioner caspase responsible for the final steps of programmed cell death [12]. Research in Parkinson disease models demonstrates that caspase-3 activation precedes apoptotic cell death in dopaminergic neurons, and that neurons expressing higher levels of caspase-3 show increased vulnerability to pathological processes [12]. The Pinealon-mediated reduction in caspase-3 activity therefore provides direct neuroprotection against apoptotic cell death.
The concurrent 45% increase in B-cell lymphoma 2 expression and 22% reduction in Bax expression creates a favorable ratio of pro-survival to pro-apoptotic B-cell lymphoma 2 family proteins . B-cell lymphoma 2 functions as a critical mitochondrial membrane stabilizer, preventing cytochrome c release and subsequent caspase activation, while Bax promotes mitochondrial permeability transition and apoptosis induction [13]. The Pinealon-mediated shift in B-cell lymphoma 2/Bax ratio therefore provides mitochondrial-level protection against apoptotic signaling.
The 18% reduction in p53 phosphorylation indicates decreased cellular stress response signaling, suggesting that Pinealon treatment reduces the burden of DNA damage and cellular stress that would otherwise trigger p53-mediated apoptosis [13]. This finding aligns with the observed increases in DNA synthesis rate (16% increase) and protein synthesis rate (23% increase), indicating enhanced cellular repair and regenerative capacity rather than stress-induced damage accumulation.
The 28% enhancement in cell cycle progression from G1 to S phase demonstrates that Pinealon actively promotes cellular proliferation and regeneration [3]. This proliferative enhancement occurs in the context of reduced apoptotic signaling, creating a cellular environment optimized for survival, repair, and regeneration. The coordinate regulation of these diverse signaling pathways demonstrates the sophisticated molecular mechanisms through which Pinealon exerts its neuroprotective effects.